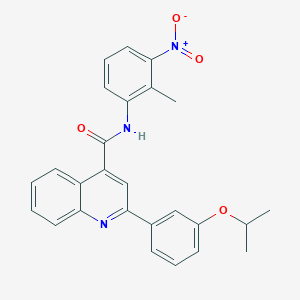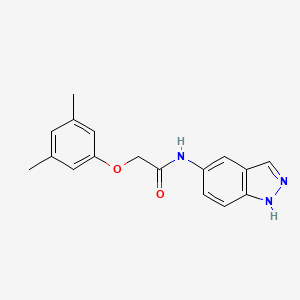![molecular formula C14H10F2N4O2S B4730849 1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide](/img/structure/B4730849.png)
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has shown potential in the field of cancer research. This compound has been synthesized and studied extensively in recent years, and its mechanism of action and physiological effects have been investigated in detail.
Wirkmechanismus
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide acts as a small molecule inhibitor of the Wnt signaling pathway by binding to the protein β-catenin. This protein plays a key role in the downstream signaling of the Wnt pathway, and its overexpression has been implicated in many types of cancer. By binding to β-catenin, this compound prevents its interaction with other proteins in the pathway, thereby inhibiting its activity and downstream signaling.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, particularly in the context of cancer. In addition to its inhibition of the Wnt pathway, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the invasiveness of cancer cells. These effects are thought to be mediated by its interaction with β-catenin and other proteins in the Wnt pathway.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide has several advantages as a tool compound for studying the Wnt pathway and its role in cancer. It is a potent and selective inhibitor of the pathway, with low toxicity and good pharmacokinetic properties. However, there are also limitations to its use in lab experiments. Its synthesis is complex and time-consuming, and it may not be suitable for certain types of assays or experiments. Additionally, its specificity for the Wnt pathway may limit its use in studying other signaling pathways or cellular processes.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide and its role in cancer. One area of focus is the development of more potent and selective inhibitors of the Wnt pathway, which may have improved efficacy and fewer off-target effects. Another direction is the investigation of the role of the Wnt pathway in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy, may have synergistic effects and improve patient outcomes. Overall, the study of this compound and the Wnt pathway has the potential to lead to new therapeutic strategies for cancer and other diseases.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-difluorophenoxy)methyl]-N-1,3-thiazol-2-yl-1H-pyrazole-3-carboxamide has been studied extensively in the field of cancer research, particularly in the context of targeting the Wnt signaling pathway. This pathway is known to play a critical role in the development and progression of many types of cancer, and inhibiting it has been identified as a potential therapeutic strategy. This compound has been shown to inhibit the activity of the Wnt pathway in various cancer cell lines, and in vivo studies have demonstrated its efficacy in reducing tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-[(2,4-difluorophenoxy)methyl]-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2N4O2S/c15-9-1-2-12(10(16)7-9)22-8-20-5-3-11(19-20)13(21)18-14-17-4-6-23-14/h1-7H,8H2,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCELOMQCPUWGMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCN2C=CC(=N2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![propyl 3-{[(methylamino)carbonothioyl]amino}benzoate](/img/structure/B4730775.png)


![methyl 2-[(4-bromophenyl)amino]-4-(4-nitrophenyl)-4-oxo-2-butenoate](/img/structure/B4730801.png)
![methyl 3-{[(2,3-dichloro-4-methoxyphenyl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B4730806.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-5-(4-nitrophenyl)-4H-1,2,4-triazole](/img/structure/B4730814.png)
![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4730819.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-bromophenyl)urea](/img/structure/B4730829.png)
![2-({2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzoyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4730831.png)


![3-(4-heptylphenyl)-7,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4730854.png)
![1-methyl-N-(2-methyl-4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B4730855.png)
![4-benzoylbenzyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B4730859.png)